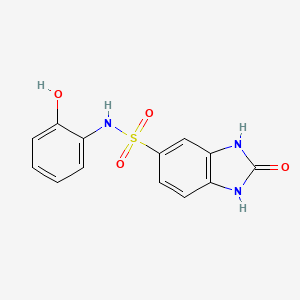

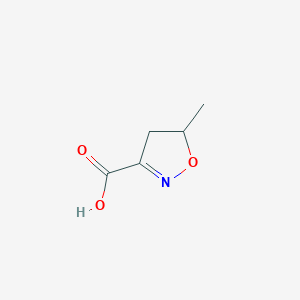

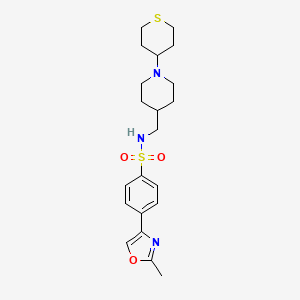

2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is an orally available drug that acts as a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.

Scientific Research Applications

Synthesis and Functionalization of Oxazole Rings

A notable application involves the development of methodologies for synthesizing oxazole rings, which are essential components in various natural products and pharmaceuticals. Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy, highlighting the role of bidentate ligands in tempering the reactivity of postulated α-oxo gold carbenes towards the synthesis of oxazole rings with enhanced chemoselectivity (Luo et al., 2012).

Cyclopropane Derivatives and Their Biological Activity

Research on cyclopropane derivatives showcases their potential in biological applications. Lu et al. (2021) synthesized a compound related to the query molecule, demonstrating significant antiproliferative activity against some cancer cell lines, thereby underscoring the relevance of cyclopropane carboxamide derivatives in the development of new anticancer agents (Lu et al., 2021).

Antimicrobial Applications

The antimicrobial potential of compounds derived from 2,6-difluorobenzyl)oxazole-4-carboxamide has been explored, with Jadhav et al. (2017) reporting on a series of novel compounds bearing triazole and oxadiazole substitutions showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).

Novel Synthetic Routes

Research into new synthetic methodologies for related compounds includes the work by Bonacorso et al. (2015), who developed a new, solventless, and metal-free synthesis for the antiepileptic drug rufinamide, showcasing innovative approaches to drug synthesis that could be applicable to the molecule (Bonacorso et al., 2015).

Catalytic and Asymmetric Synthesis

Studies on catalytic and asymmetric synthesis methods also relate to the scientific applications of the molecule. Kwok et al. (2014) described a one-pot asymmetric synthesis of dihydropyrroles from in situ generated triazoles, expanding the utility of azavinyl carbene chemistry for cyclic enamides, which could be relevant for the synthesis of compounds containing the oxazole-4-carboxamide moiety (Kwok et al., 2014).

properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3O3/c16-10-2-1-3-11(17)9(10)6-18-14(22)12-7-23-15(19-12)20-13(21)8-4-5-8/h1-3,7-8H,4-6H2,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEWZQDUFXKGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)

![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)